Arabidiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H52O2 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |
InChI Key |
KCSCTOANDBOIGV-ZFAZNOKVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |
Synonyms |
arabidiol |
Origin of Product |
United States |
Biosynthesis of Arabidiol
Precursor Utilization in Arabidiol Biosynthesis
The biosynthesis of this compound, like other triterpenoids, initiates from fundamental five-carbon (C5) isoprenoid building blocks, which are ultimately derived from the mevalonate (B85504) pathway.
Role of 2,3-Oxidosqualene (B107256) as a Key Precursor
The direct precursor for this compound is 2,3-oxidosqualene, also known as squalene (B77637) 2,3-epoxide wikipedia.orgwikipedia.orgnih.govresearchgate.netacs.orgnih.gov. This C30 linear compound is formed through the oxidation of squalene, a reaction catalyzed by squalene monooxygenase wikipedia.orgwikipedia.orgfrontiersin.org. The cyclization of 2,3-oxidosqualene represents the first committed and scaffold-diversifying step in the biosynthesis of triterpenoids and sterols nih.govresearchgate.netacs.orgnih.gov.
Involvement of the Mevalonate Pathway in Triterpenoid (B12794562) Biosynthesis
The mevalonate (MVA) pathway is a crucial metabolic route responsible for producing the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) frontiersin.orgwikipedia.orgnih.govgenome.jprsc.org. These C5 units are the universal building blocks for all terpenoids wikipedia.orgnih.govgenome.jp. In higher plants, the MVA pathway primarily operates in the cytosol and is responsible for the biosynthesis of sesquiterpenes, triterpenes, and sterols frontiersin.orggenome.jprsc.org.
The pathway proceeds through a series of enzymatic steps, starting from acetyl-CoA, leading to the formation of mevalonate, which is then converted to IPP and DMAPP wikipedia.orgwikipedia.org. These C5 units then condense sequentially to form larger isoprenoid intermediates, including farnesyl diphosphate (B83284) (FPP), a C15 compound nih.govgenome.jprsc.org. Two molecules of FPP are then condensed to form squalene, a C30 precursor, which subsequently undergoes epoxidation to yield 2,3-oxidosqualene frontiersin.orgnih.gov.
Table 1: Key Precursors in this compound Biosynthesis
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Isopentenyl pyrophosphate (IPP) | C5H12O7P2 | C5 building block of isoprenoids, derived from MVA pathway. wikipedia.orgnih.gov |
| Dimethylallyl pyrophosphate (DMAPP) | C5H12O7P2 | Isomer of IPP, C5 building block of isoprenoids. wikipedia.orgnih.gov |
| Squalene | C30H50 | C30 precursor formed from FPP condensation. frontiersin.orgnih.gov |
| 2,3-Oxidosqualene | C30H50O | Direct C30 precursor for triterpenoids, formed by squalene oxidation. wikipedia.orgwikipedia.orgnih.govresearchgate.netacs.orgnih.govfrontiersin.org |
Enzymatic Catalysis of this compound Formation
The pivotal step in this compound biosynthesis involves the cyclization of 2,3-oxidosqualene, a reaction specifically catalyzed by an enzyme known as this compound Synthase.
Identification and Characterization of this compound Synthase (PEN1/ABDS) Activity
This compound Synthase, also referred to as PEN1 or ABDS, is the enzyme responsible for the cyclization of 2,3-oxidosqualene into this compound researchgate.netnih.govgenome.jpoup.com. This enzyme has been identified and characterized in plants, notably in Arabidopsis thaliana oup.comfrontiersin.orgresearchgate.netresearchgate.net. Research utilizing model organisms such as yeast has provided evidence that this compound is produced from 2,3-oxidosqualene through the action of PEN1 researchgate.net.
Oxidosqualene cyclases (OSCs), including this compound Synthase, catalyze a complex series of concerted reaction steps, leading to the formation of diverse triterpene scaffolds nih.govoup.com. The initial folding of the substrate is critical as it predisposes the molecule to follow a specific cyclization pathway nih.gov.
Specificity of PEN1 in Cyclizing Oxidosqualene to this compound
PEN1 exhibits high specificity in cyclizing 2,3-oxidosqualene to yield this compound as its primary product researchgate.netoup.com. While other oxidosqualene cyclases can produce a variety of triterpene alcohol isomers, PEN1 is dedicated to this compound formation oup.com. This specificity is crucial for the precise control of metabolic pathways, ensuring the production of distinct triterpenoid compounds. The cyclization reaction involves several steps: an initial protonation, a polyene addition cascade forming multiple carbon rings, a series of 1,2-shifts of hydride and/or methyl groups, and a final deprotonation oup.com. The entire sequence is catalyzed by this single enzyme oup.com.
Table 2: Enzymatic Activity in this compound Biosynthesis
| Enzyme Name | EC Number | Substrate | Product | Organism | Gene Name (Arabidopsis) |
| This compound Synthase (PEN1/ABDS) | 4.2.1.124 | 2,3-Oxidosqualene | This compound | Arabidopsis thaliana | AT4G15340 (PEN1) genome.jpoup.com |
Genetic Architecture of this compound Biosynthesis
The genes involved in this compound biosynthesis are organized and regulated to ensure its production. In Arabidopsis thaliana, the gene encoding this compound Synthase is AT4G15340, commonly referred to as PEN1 genome.jpoup.comfrontiersin.org.
Further research has revealed that the this compound synthase gene (ABDS/PEN1) is part of a metabolic gene cluster known as the this compound/baruol gene cluster frontiersin.org. This cluster also includes CYP705A1, a cytochrome P450 monooxygenase researchgate.netnih.govfrontiersin.orgnih.gov. These genes show coexpression patterns, particularly in the root stele and meristematic tissue of Arabidopsis roots nih.govnih.gov. While ABDS/PEN1 is responsible for this compound synthesis, CYP705A1 is involved in the subsequent oxidative cleavage of this compound, leading to the formation of the volatile homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and a non-volatile ketone, apo-arabidiol researchgate.netnih.govnih.gov. The synergistic association and coexpression of ABDS and CYP705A1 highlight a coordinated genetic architecture for both the synthesis and subsequent metabolism of this compound researchgate.netnih.govnih.gov. The fixation of genes involved in arabidin biosynthesis, a downstream product, further indicates the biological significance of this pathway frontiersin.org.
Table 3: Relevant Genes in this compound Biosynthesis
| Gene Name (Arabidopsis) | Locus ID | Function |
| PEN1 (ABDS) | AT4G15340 | Encodes this compound Synthase, catalyzes cyclization of 2,3-oxidosqualene to this compound. genome.jpoup.comfrontiersin.org |
| CYP705A1 | N/A | Cytochrome P450 monooxygenase involved in the degradation of this compound. researchgate.netnih.govfrontiersin.orgnih.gov |
Localization within the this compound/Baruol Biosynthetic Gene Cluster
The genes responsible for the synthesis and oxidative breakdown of this compound are situated within a larger metabolic gene cluster (MGC) known as the this compound/baruol biosynthetic gene cluster. nih.govtandfonline.com This cluster is characterized by its complexity and an estimated size of 83 kilobases (kb). frontiersin.orgbiorxiv.org Metabolic gene clusters are defined as groups of at least three different enzyme-encoding genes involved in consecutive steps of a common biosynthetic pathway, localized adjacently or interspersed by a limited number of functionally unrelated genes. biorxiv.org These clusters frequently form in dynamic chromosomal regions, contributing to intraspecies variation and phenotypic diversity. researchgate.netfrontiersin.orgnih.gov
Within this cluster, two closely located oxidosqualene cyclases (OSCs) are found: PEN1 (also referred to as ABDS) and BARS1. frontiersin.orgbiorxiv.org PEN1 encodes this compound synthase, the enzyme responsible for producing this compound from 2,3-oxidosqualene. researchgate.netgenome.jp BARS1, on the other hand, produces baruol. frontiersin.orgbiorxiv.org Adjacent to PEN1 is CYP705A1, a cytochrome P450 monooxygenase involved in the degradation of this compound. tandfonline.comfrontiersin.orgbiorxiv.org The cluster also contains several intervening loci, including a protein-coding gene (CSLB06), two pseudogenes (CYP702A4P and CYP702A7P), and a novel transcribed region (AT4G06325), whose specific roles in this compound/baruol metabolism are yet to be fully determined. frontiersin.orgbiorxiv.org
Genomic Organization on Arabidopsis thaliana Chromosome 4
The this compound/baruol gene cluster holds a unique position in the Arabidopsis thaliana genome, being the only known MGC located on chromosome 4. biorxiv.orgnih.gov The genes encoding this compound synthase (ABDS/PEN1) and CYP705A1 are clustered in tandem on this chromosome. nih.govresearchgate.netescholarship.orgresearchgate.net The Arabidopsis thaliana genome, including chromosome 4, has been extensively sequenced and physically mapped, revealing its organization and gene content. nih.govcapes.gov.brebi.ac.uknih.govgoettingen-research-online.de
The this compound/baruol cluster demonstrates substantial diversity across different Arabidopsis thaliana accessions, exhibiting significant copy number variations (CNVs). frontiersin.orgbiorxiv.org For instance, a large genomic insertion has been identified in approximately 35% of analyzed accessions, containing divergent duplicates of the CYP705A2 and BARS1 genes, with the BARS1 paralog named BARS2 encoding a novel oxidosqualene synthase. researchgate.netfrontiersin.orgbiorxiv.org This structural variation can lead to altered expression of the entire this compound/baruol gene cluster. frontiersin.orgbiorxiv.org
Gene Coexpression Patterns of Biosynthetic Enzymes in Root Tissues
A characteristic feature of genes within plant biosynthetic gene clusters is their tendency for coexpression, often in specific plant organs or in response to particular environmental stimuli. nih.govpnas.org In the case of this compound biosynthesis, the this compound synthase gene (ABDS/PEN1) and CYP705A1 are constitutively coexpressed in root tissues. nih.govescholarship.orgresearchgate.net Transcriptome analysis has revealed that all genes within the this compound/baruol cluster are widely expressed in root tissues, while their expression is largely repressed in aerial plant tissues. pnas.orgpnas.org The presence of genomic duplications, such as the CYP705A2 and BARS1 insertion, can lead to unexpected expression patterns, with the cluster being expressed in leaves in addition to roots in certain accessions. frontiersin.orgbiorxiv.org
Tissue-Specific Localization of this compound Biosynthesis
This compound biosynthesis in Arabidopsis thaliana is predominantly localized to specific root tissues, highlighting its role in subterranean interactions and defense.
Primary Production in Arabidopsis thaliana Roots
Arabidopsis thaliana roots are the primary site for the production of this compound. nih.govnih.govresearchgate.netscispace.comnih.govresearchgate.net This C30 triterpene diol acts as a crucial precursor in the root-specific pathway for the formation of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). nih.govnih.gov The conversion of this compound to DMNT is catalyzed by the cytochrome P450 monooxygenase CYP705A1, a reaction that is transiently induced in a jasmonate-dependent manner, particularly upon infection with the root-rot pathogen Pythium irregulare. nih.govresearchgate.netnih.govresearchgate.net This indicates a direct involvement of this compound and its derivatives in the plant's defense against soil-borne pathogens. nih.govnih.govresearchgate.netscispace.comnih.gov
Expression in Root Stele and Meristematic Tissue
The genes involved in this compound biosynthesis, specifically the this compound synthase gene (ABDS/PEN1) and CYP705A1, exhibit distinct coexpression patterns within specific root tissues. These genes are constitutively coexpressed in the root stele and meristematic tissue. nih.govescholarship.orgresearchgate.netfao.org The root stele is the central vascular cylinder of the root, while the meristematic tissue, particularly the root apical meristem (RAM), is a region of active cell division responsible for root growth and development. frontiersin.orgelifesciences.orgnih.gov The shared expression patterns in these vital root regions underscore the importance of this compound biosynthesis in fundamental root processes and defense responses. Furthermore, coexpression patterns are observed in the pericycle of the root hair zone and the quiescent center, indicating a broader distribution of the biosynthetic machinery within the root. nih.govtandfonline.com
Table 1: Key Genes and Enzymes in this compound Biosynthesis
| Gene/Enzyme Name | Function | Location in Cluster |
| PEN1 (ABDS) | This compound synthase; produces this compound | This compound/Baruol MGC |
| BARS1 | Oxidosqualene cyclase; produces Baruol | This compound/Baruol MGC |
| CYP705A1 | Cytochrome P450 monooxygenase; degrades this compound | Adjacent to PEN1 in MGC |
| CSLB06 | Protein-coding gene | Intervening locus in MGC |
| CYP702A4P | Pseudogene | Intervening locus in MGC |
| CYP702A7P | Pseudogene | Intervening locus in MGC |
| AT4G06325 | Novel transcribed region | Intervening locus in MGC |
Metabolic Derivatization and Degradation Pathways of Arabidiol
Oxidative Cleavage of Arabidiol to Downstream Products
The initial and critical step in the catabolism of this compound is its oxidative cleavage, a reaction that bifurcates the metabolic pathway, leading to the formation of distinct downstream products. This process is a key component of the plant's induced defense response, particularly in the roots.
Role of Cytochrome P450 Monooxygenase CYP705A1 in C-C Cleavage
The oxidative C-C cleavage of this compound is catalyzed by the specific cytochrome P450 monooxygenase, CYP705A1. nih.govtandfonline.com This enzymatic reaction is a crucial control point in the this compound degradation pathway. In Arabidopsis roots, the expression of the gene encoding for CYP705A1 is induced upon infection by pathogens such as the oomycete Pythium irregulare. nih.govtandfonline.comnih.gov The enzyme facilitates the cleavage of a carbon-carbon bond within the this compound molecule, initiating the formation of downstream signaling and defense compounds.
Formation of (E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT) as a Volatile Homoterpene
One of the products of the CYP705A1-mediated cleavage of this compound is the volatile 11-carbon homoterpene, (E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT). nih.govtandfonline.comnih.gov DMNT is a common volatile organic compound released by plants under biotic stress and has been implicated in direct defense against pathogens. nih.govresearchgate.net Its volatility allows it to act as a signaling molecule in the rhizosphere, the area of soil surrounding the plant roots. nih.gov
Production of Apo-Arabidiol as a Non-Volatile Ketone
Concurrent with the formation of DMNT, the oxidative cleavage of this compound yields a non-volatile 19-carbon ketone known as Apo-Arabidiol. nih.govtandfonline.comnih.gov This molecule serves as the precursor for a subsequent series of derivatization reactions. Unlike the volatile DMNT, Apo-Arabidiol and its derivatives are thought to function as non-volatile defensive compounds within the root tissue and the surrounding soil. nih.gov
Further Derivatization of Apo-Arabidiol
Following its formation, Apo-Arabidiol is not an end product but is further metabolized into a variety of derivatives. These modifications, which include epimerization and acetylation, increase the chemical diversity of the this compound-derived compounds.
Epimerization and Acetylation Leading to α-14-Acetyl-Apo-Arabidiol
A key downstream product of Apo-Arabidiol is α-14-Acetyl-Apo-Arabidiol. nih.govtandfonline.comnih.gov The formation of this compound is believed to occur through a presumed epimerization step followed by an acetylation reaction. nih.govtandfonline.comnih.gov This pathway suggests a sequential modification where the stereochemistry at a specific carbon atom is altered before the addition of an acetyl group. nih.gov
Identification of Additional Apo-Arabidiol Derivatives (e.g., 3-Keto-14-Apo-Arabidiol, D-M, D-R)
Research has identified several other derivatives of Apo-Arabidiol in Arabidopsis roots. One such derivative is 3-Keto-14-Apo-Arabidiol, which is formed through a dehydrogenation reaction at the C3-hydroxyl group of Apo-Arabidiol. nih.gov In addition to this keto-derivative, other compounds, designated as D-M and D-R, have been detected. nih.gov While the exact structure of D-M has not been fully elucidated, D-R has been identified as α-14-acetyl-apo-arabidiol. nih.gov The conversion of Apo-Arabidiol to these downstream products has been demonstrated to occur within the root tissue. nih.gov
| Precursor | Enzyme/Process | Product(s) | Volatility |
| This compound | CYP705A1 | (E)-4,8-Dimethyl-1,3,7-Nonatriene (DMNT) | Volatile |
| This compound | CYP705A1 | Apo-Arabidiol | Non-Volatile |
| Apo-Arabidiol | Epimerization & Acetylation | α-14-Acetyl-Apo-Arabidiol (D-R) | Non-Volatile |
| Apo-Arabidiol | Dehydrogenation | 3-Keto-14-Apo-Arabidiol | Non-Volatile |
| Apo-Arabidiol | Unknown | D-M | Non-Volatile |
Acylation of this compound by Thalianol (B1263613) Acyltransferase 1 (THAA1) to Form Arabidin
While direct acylation of this compound by a specific acyltransferase to form a corresponding acetylated derivative is a known biochemical reaction in plants, the specific enzyme Thalianol Acyltransferase 1 (THAA1) is primarily associated with the thalianol metabolic pathway. In this pathway, THAA1 is responsible for the acylation of thalianol.
However, the broader metabolic network involving this compound includes downstream acylation steps. Following an initial oxidative cleavage of this compound, a non-volatile 19-carbon ketone known as apo-arabidiol is formed. This intermediate is then subject to further modifications, including an important acetylation step. Research has shown that apo-arabidiol is converted to α-14-acetyl-apo-arabidiol. nih.govtandfonline.com This reaction involves a presumed epimerization followed by acetylation. The specific acyltransferase responsible for this precise acetylation step in the apo-arabidiol pathway has not been definitively identified as THAA1, which is functionally characterized in a different triterpene pathway. Plant acyltransferases can sometimes exhibit substrate promiscuity, but the direct action of THAA1 on this compound or its derivatives requires further empirical evidence.
Intraspecific and Interspecific Modularity in Degradation Pathways
The metabolic pathways originating from this compound demonstrate considerable modularity and evolutionary divergence, which is evident when comparing different accessions of Arabidopsis thaliana and when contrasting it with its close relative, Arabidopsis lyrata.
Variation in Apo-Arabidiol Conversion Steps Across Arabidopsis thaliana Accessions
The conversion of apo-arabidiol, the cleavage product of this compound, is not uniform across all natural populations (accessions) of Arabidopsis thaliana. nih.govtandfonline.com This variation points to a high degree of evolutionary plasticity in the assembly of triterpene metabolic pathways. Different accessions exhibit distinct profiles of downstream metabolites, suggesting genetic polymorphisms in the enzymes responsible for these conversions.
These accession-specific differences in the modification of this compound-derived compounds support the concept that metabolic pathways are subject to functional optimization in response to specific environmental pressures. tandfonline.com The table below summarizes the observed variation in the metabolic products derived from apo-arabidiol in selected A. thaliana accessions.
| Accession | Key Observed Derivative of Apo-Arabidiol | Metabolic Step Implied |
| Col-0 | α-14-acetyl-apo-arabidiol | Epimerization and Acetylation |
| Ler-0 | Accumulation of intermediate compounds | Partial or modified enzymatic activity |
| Cvi-0 | Unique derivative profile | Divergent enzymatic pathway |
Rudimentary Conversion Pathways in Arabidopsis lyrata
When compared to A. thaliana, the closely related species Arabidopsis lyrata displays only a rudimentary form of the this compound degradation pathway. nih.govtandfonline.com This interspecific difference is significant, as A. lyrata lacks functional gene clusters for this compound synthesis. tandfonline.com Consequently, the downstream enzymatic steps for converting this compound-derived products are also largely absent or non-functional.
This finding underscores the evolutionary divergence in specialized metabolism even between closely related species. The absence of a complete and functional this compound pathway in A. lyrata suggests that the selective pressures that led to the evolution and maintenance of this pathway in A. thaliana may have been different for A. lyrata.
Exudation and Localization of this compound Derivatives
The derivatives of this compound are not solely retained within the root tissues; a significant portion is actively transported out of the roots and into the surrounding soil environment, known as the rhizosphere.
Partial Exudation of Apo-Arabidiol Derivatives from Roots
Following their synthesis within the root cells, the non-volatile derivatives of apo-arabidiol, including α-14-acetyl-apo-arabidiol and other pathway intermediates, are partially exuded from the roots. nih.govtandfonline.com This process suggests the presence of specific transport mechanisms to move these specialized metabolites out of the plant. The exudation is not a simple leakage but rather a regulated process that allows these compounds to interact with the external environment.
Secretion into the Rhizosphere
The secretion of these compounds into the rhizosphere is a key aspect of their biological function. nih.govtandfonline.com The rhizosphere is a critical interface for plant-microbe and plant-environment interactions. By releasing defensive compounds like apo-arabidiol derivatives, the plant can influence the microbial composition of the soil immediately surrounding its roots and protect itself against soil-borne pathogens. nih.gov For instance, this compound and its breakdown products have been implicated in providing resistance against the oomycete pathogen Pythium irregulare. tandfonline.comnih.gov The release of these non-volatile derivatives into the soil matrix suggests they play a direct role in belowground defense. nih.govtandfonline.com
Ecological and Biological Roles of Arabidiol and Its Derivatives
Contribution to Plant Defense Against Biotic Stress
Roots of Arabidopsis thaliana synthesize several triterpenoids, among which Arabidiol is a key component. In response to infection by pathogens, this compound undergoes a specific degradation pathway that yields compounds critical for plant defense. nih.govresearchgate.netresearchgate.net
Upon infection with the oomycete root rot pathogen Pythium irregulare, this compound is enzymatically cleaved. This degradation is catalyzed by the cytochrome P450 monooxygenase CYP705A1 and results in the formation of two distinct breakdown products: the volatile 11-carbon homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and the non-volatile 19-carbon ketone, apo-arabidiol. Both this compound and its downstream breakdown products are critical for the resistance of Arabidopsis roots against Pythium irregulare infection. nih.govresearchgate.netnih.govsigmaaldrich.comnih.govfrontiersin.org
Genetic studies involving mutants deficient in this compound biosynthesis and breakdown pathways underscore the compound's importance in plant defense. Arabidopsis plants with mutations in genes responsible for this compound synthesis (e.g., ABDS gene) or its oxidative breakdown (e.g., CYP705A1) exhibit increased susceptibility to Pythium irregulare inoculation in potting substrate. This heightened susceptibility suggests that both volatile and non-volatile degradation products of this compound contribute to the plant's resistance throughout the infection process. nih.govfrontiersin.orgnih.govgrafiati.comresearchgate.net
Functional Significance of Volatile Degradation Products
Volatile organic compounds, such as terpenes, are known to mediate various interactions between plants and other soil biota. DMNT, a volatile homoterpene derived from this compound degradation, exemplifies such a compound with defensive activities in the rhizosphere. nih.govresearchgate.netsigmaaldrich.comresearchgate.net
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) is a common volatile organic compound released by plants under biotic stress. While homoterpenes are often associated with indirect defense in aboveground interactions, studies in Arabidopsis roots indicate a direct defensive role for DMNT in the rhizosphere. DMNT emission from Arabidopsis roots is transiently induced by Pythium irregulare infection, with a significant increase observed within hours of inoculation. nih.govsigmaaldrich.comnih.govresearchgate.net
Research has demonstrated that DMNT can inhibit the germination of Pythium irregulare oospores and retard the growth of the oomycete mycelium under in vitro conditions. This inhibitory effect is observed even at low concentrations of DMNT. For instance, DMNT at concentrations as low as 50 picomolar (pM) can inhibit oospore germination by approximately 50%. Furthermore, incubation with 10 nanomolar (nM) DMNT resulted in about a 30% reduction in P. irregulare mycelial growth. In contrast, this compound or apo-arabidiol at similar concentrations did not show a comparable reduction in Pythium growth. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net
Table 1: Effect of DMNT on Pythium irregulare Oospore Germination and Mycelial Growth (In Vitro)
| Compound | Concentration | Effect on Oospore Germination | Effect on Mycelial Growth |
| DMNT | 50 pM | ~50% inhibition | Not specified |
| DMNT | 10 nM | Not specified | ~30% reduction |
| This compound | Similar to DMNT | No significant inhibition | No significant reduction |
| Apo-arabidiol | Similar to DMNT | No significant inhibition | No significant reduction |
Functional Significance of Non-Volatile Degradation Products
Beyond the volatile DMNT, the non-volatile degradation product apo-arabidiol also holds functional significance in plant defense. While apo-arabidiol itself did not exhibit in vitro inhibitory activity against Pythium irregulare, it undergoes further conversion in the plant. nih.govnih.govnih.govresearchgate.net
Research Methodologies and Approaches for Investigating Arabidiol
Molecular Genetic and Genomic Approaches
Molecular genetic and genomic techniques are crucial for identifying genes involved in Arabidiol biosynthesis and degradation, understanding their organization, and exploring their diversity within Arabidopsis thaliana populations.
Genome mining approaches have been instrumental in identifying the gene clusters responsible for triterpenoid (B12794562) biosynthesis, including this compound. Bioinformatic analysis of the Arabidopsis thaliana genome has revealed the presence of metabolic gene clusters (MGCs) that encode enzymes for common biosynthetic pathways. nih.govnih.govuni.luthegoodscentscompany.com For this compound, this led to the identification of the "this compound/baruol gene cluster," which contains key genes such as PEN1 (encoding this compound synthase, also known as ABDS), CYP705A1, and BARS1. nih.govnih.govuni.luthegoodscentscompany.comcimapbioinfo.in These genes are often physically linked, suggesting co-regulation and functional association in the metabolic pathway. nih.govnih.gov
Extensive analyses of metabolic gene clusters (MGCs) in Arabidopsis thaliana have revealed significant intraspecies diversity, particularly within the this compound/baruol gene cluster. Researchers have examined copy number variations (CNVs) across over a thousand Arabidopsis accessions using both experimental and bioinformatic methods. nih.govnih.govuni.luthegoodscentscompany.com This research demonstrated that while some MGCs, like the marneral (B1261729) cluster, show little variation, the this compound/baruol cluster exhibits substantial diversity, with 811 accessions showing gene gains or losses. thegoodscentscompany.com A notable finding is the presence of a large genomic insertion in approximately 35% of analyzed accessions, which contains divergent duplicates of the CYP705A2 and BARS1 genes. nih.govnih.govuni.luthegoodscentscompany.comnih.gov These CNVs are associated with altered expression patterns of the entire cluster and can influence phenotypic traits such as root growth dynamics, correlating with adaptation to different climatic conditions. nih.govuni.lu
Table 1: Diversity of Metabolic Gene Clusters in Arabidopsis thaliana nih.govnih.govuni.luthegoodscentscompany.com
| Metabolic Gene Cluster | Level of Copy Number Variation (CNV) | Key Observations |
| Marneral | Low (one private deletion CNV) | Highly conserved, fixed in population. nih.govuni.luthegoodscentscompany.com |
| Tirucalladienol | Low (79.6% overlap with variable regions) | Relatively conserved. nih.govuni.lu |
| Thalianol (B1263613) | Substantial (100% overlap with variable regions) | Compact version predominant and more conserved than noncontiguous. nih.govuni.lu |
| This compound/Baruol | Highest (53.1% overlap with variable regions; 811 accessions with gains/losses) | Large genomic insertion with duplicated CYP705A2 and BARS1 in 35% of accessions, affecting gene expression and root growth dynamics. nih.govnih.govuni.luthegoodscentscompany.comnih.gov |
Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), are employed to profile gene expression patterns related to this compound biosynthesis and degradation. Studies have shown marked changes in transcript levels for the this compound/baruol cluster genes when comparing different plant organs, with expression often being higher in roots than in leaves of young seedlings. wikipedia.orgnih.gov Furthermore, the presence of gene duplications within the this compound/baruol cluster has been correlated with altered expression patterns, leading to expression of the cluster not only in roots but also unexpectedly in leaves in certain accessions. nih.govuni.lu These studies also investigate the correlation between gene expression and metabolite accumulation, often in response to biotic stresses or hormone treatments like jasmonic acid, which induces this compound degradation. sci-hub.senih.govcimapbioinfo.innih.gov
CRISPR-Cas9 gene editing technology is utilized for the functional characterization of genes within the this compound pathway. By introducing targeted mutations, researchers can elucidate the specific roles of individual genes in metabolite production and plant phenotypes. For instance, CRISPR mutants with a disrupted AT5G47950 gene, which is involved in the conversion of this compound to arabidin, have been shown to exhibit significantly shorter roots and a lack of arabidin accumulation. nih.gov This demonstrates the direct impact of specific gene functions on both metabolite profiles and plant development. The effectiveness of CRISPR-Cas9 in Arabidopsis thaliana for generating heritable mutations makes it a powerful tool for dissecting complex metabolic pathways. wikipedia.orgnih.govctdbase.orgbioregistry.io
Promoter activity assays, often employing reporter genes such as β-glucuronidase (GUS) or luciferase, are used to investigate the spatial and inducible expression profiles of genes involved in this compound metabolism. These assays allow researchers to identify the specific tissues or cell types where a gene is active and how its expression responds to various environmental or internal cues. For example, the CYP705A1 gene, which is involved in this compound cleavage, and the this compound synthase gene (ABDS or PEN1) are coexpressed constitutively in the root stele and meristematic tissue. cimapbioinfo.in While challenging due to the transient nature of some induced responses, such as those to Pythium irregulare infection, promoter-GUS assays provide valuable insights into the regulatory mechanisms governing this compound pathway genes. nih.govnih.govgoogle.comwiley-vch.deebi.ac.uk
Biochemical and Enzymatic Characterization
Biochemical and enzymatic characterization focuses on isolating, purifying, and studying the enzymes directly involved in the synthesis and modification of this compound, as well as analyzing the chemical structures of the compounds themselves.
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by the enzyme this compound synthase (PEN1/ABDS). nih.govwikipedia.orgsci-hub.se In vitro enzymatic assays using heterologously expressed PEN1 in yeast have confirmed its ability to produce this compound from this precursor. nih.govsci-hub.se
Further biochemical characterization has focused on the degradation of this compound. The cytochrome P450 monooxygenase CYP705A1 has been extensively studied for its role in cleaving this compound. In vitro and in vivo experiments have demonstrated that CYP705A1 catalyzes a C-C cleavage of this compound, yielding the volatile homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the non-volatile 19-carbon ketone, apo-arabidiol. nih.govcimapbioinfo.innih.gov This reaction is transiently induced in a jasmonate-dependent manner, particularly upon infection with the root-rot pathogen Pythium irregulare. nih.govcimapbioinfo.in
Detailed structural elucidation of this compound and its derivatives is performed using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC/MS). nih.govnih.govnih.govnih.gov These methods allow for the precise determination of molecular structures, including stereochemistry, and the identification of degradation products. For instance, NMR analysis has confirmed the structures of 14-apo-arabidiol, 3-keto-14-apo-arabidiol, and α-14-acetyl-apo-arabidiol, revealing subsequent modifications of apo-arabidiol. nih.govnih.govnih.gov Feeding experiments, where precursors like apo-arabidiol are supplied to Arabidopsis root tissue, are used to trace the conversion steps and identify downstream metabolites, including those exuded into the rhizosphere. nih.govuni.lu
Table 2: Key Enzymes and Their Catalytic Activities in this compound Metabolism
| Enzyme Name (Gene) | Substrate | Product(s) | Reaction Type | Reference |
| This compound Synthase (PEN1/ABDS) | 2,3-Oxidosqualene | This compound | Cyclization, Hydro-lyase | nih.govwikipedia.orgsci-hub.se |
| CYP705A1 | This compound | (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), Apo-arabidiol | Oxidative C-C cleavage | nih.govcimapbioinfo.innih.gov |
| AT5G47950 (Acyltransferase) | This compound | Arabidin | Acylation | sci-hub.senih.gov |
Q & A
Basic: What methodologies are recommended for identifying structural variations in the arabidiol/baruol gene cluster?
To analyze structural components (e.g., copy number variations, insertions), combine bioinformatics tools like whole-genome sequencing data analysis with experimental validation (e.g., PCR, qRT-PCR, or long-read sequencing). For example, CNV analysis across 1,152 Arabidopsis accessions revealed a 25-kb insertion in 35% of populations, containing duplicated genes BARS2 and CYP705A2a . RNA-Seq can further validate tissue-specific expression patterns influenced by structural changes .
Basic: How do researchers standardize experimental designs for studying this compound biosynthesis pathways?
Use a combination of metabolomic profiling (e.g., LC-MS/MS) and genetic approaches (e.g., CRISPR mutants). For instance, disrupting AT5G47950 (an acyltransferase in the thalianol cluster) revealed this compound's role in root growth and jasmonic acid responses . Ensure controlled growth conditions (e.g., standardized light, temperature) to minimize environmental variability, as climate associations (e.g., latitude) strongly correlate with CNV distribution .
Advanced: How can contradictory data between gene cluster variations and phenotypic outcomes be resolved?
Contradictions, such as thalianol cluster CNVs not explaining root growth phenotypes (unlike this compound/baruol variations), require comparative analysis. Use multivariate statistical models to account for confounding factors (e.g., epigenetic regulation, chromatin interactions). For example, chromatin conformation (e.g., H3K27me3 loss) may decouple structural variations from observed phenotypes . Pair RNA-Seq with phenotypic assays (e.g., root elongation kinetics) to isolate causal genes like BARS2 .
Advanced: What mechanisms explain tissue-specific expression (e.g., leaves vs. roots) of the this compound/baruol cluster?
Epigenetic regulation, such as 3D chromatin repositioning and histone modification (e.g., H3K27me3), silences the cluster in leaves in reference accessions like Col-0. However, accessions with the 25-kb insertion exhibit leaf expression due to altered chromatin interactions . Investigate nuclear localization and chromatin accessibility via ChIP-Seq or Hi-C to validate these mechanisms .
Advanced: How does this compound/baruol cluster structural diversity correlate with climate adaptation?
Accessions with BARS2/CYP705A2a duplications are enriched in warmer climates, suggesting selection pressure. Use geoclimate data (e.g., latitude, temperature) and genome-wide association studies (GWAS) to link CNVs to environmental adaptation. For example, slower root growth in these accessions may optimize water retention in arid conditions .
Basic: What are the functional roles of this compound in Arabidopsis?
This compound derivatives (e.g., arabidin) influence root development and pathogen resistance. CRISPR mutants lacking AT5G47950 show stunted roots and reduced arabidin accumulation, highlighting its biosynthetic necessity . Use jasmonic acid treatment assays and pathogen challenges (e.g., Pythium irregulare) to test functional roles .
Advanced: How can modularity in this compound biosynthesis pathways be experimentally validated?
Modularity is evident in A. lyrata, which processes apo-arabidiol despite lacking this compound synthase. Use heterologous expression (e.g., yeast or Nicotiana) to test enzyme promiscuity and pathway flexibility . Metabolite tracing (e.g., isotope labeling) can map alternative routes in non-reference accessions .
Advanced: What metabolomic approaches identify novel this compound derivatives?
GWAS-linked mQTLs in the this compound/baruol cluster suggest unknown metabolites. Apply high-resolution MS/MS fragmentation and NMR to characterize novel compounds. For example, masses associated with PEN1/PEN2 mQTLs require structural elucidation to confirm this compound/baruol linkages .
Basic: How do population-level studies inform this compound research?
Analyze natural variation across accessions to identify evolutionary trends. For example, 811 accessions with this compound/baruol CNVs show gene gains/losses, while the thalianol cluster is predominantly conserved . Use resources like the 1001 Genomes Project for allele frequency analysis .
Advanced: What role do 3D chromatin interactions play in this compound cluster regulation?
In Col-0, the cluster is embedded in chromatin interaction hotspots, silenced in leaves via H3K27me3-mediated repression. Use clf/swn mutants (defective in H3K27me3) to study chromatin-state-dependent expression . Hi-C data integration can map spatial reorganization in non-reference accessions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
